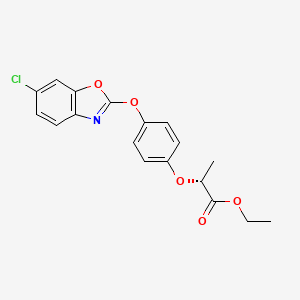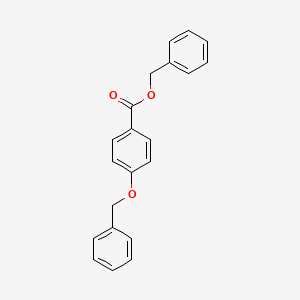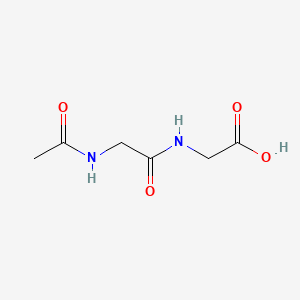
N-Acetylglycylglycine
Übersicht
Beschreibung
N-Acetylglycine is a compound that has been studied for its various chemical properties and potential applications. It is known to form complexes with metals and has been investigated for its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . Theoretical studies have also been conducted to understand its electronic spectroscopy and conformational behavior .
Synthesis Analysis
The synthesis of N-Acetylglycine and its derivatives has been explored in several studies. For instance, N-Acetylglycine can react with cis-Diamminediaquaplatinum(II) to form complexes where it acts as an N,O-chelating ligand . Additionally, various N-acylglycine derivatives have been synthesized as analogues of aldose reductase inhibitors, with some showing substantial inhibitory activity . The synthesis of N-acetylglycylglycine from N-acetylglycyl adenylate anhydride and glycine has also been reported, demonstrating the potential for peptide bond formation .
Molecular Structure Analysis
The molecular structure of N-Acetylglycine has been analyzed through various spectroscopic methods. A theoretical study using the Complete Active Space method and multiconfigurational second-order perturbation theory has provided insights into the electronic spectra of N-Acetylglycine . Infrared spectroscopy has been used to study the conformations of model compounds of proteins, such as acetylglycine N-methylamide, revealing different crystalline modifications and molecular conformations .
Chemical Reactions Analysis
N-Acetylglycine participates in a range of chemical reactions. It can form complexes with platinum and palladium, where it binds through different atoms depending on the pH and other reaction conditions . The compound's reactivity has also been studied in the context of peptide formation, where it can react with free amino acids to form dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Acetylglycine have been characterized through experimental and theoretical studies. For example, its conformational behavior has been investigated using matrix-isolation FT-IR and theoretical calculations, revealing stable conformations and intramolecular hydrogen bonding . The compound's interaction with metals has been explored, with studies on its complexes with cobalt(II), nickel(II), and copper(II) providing insights into its coordination behavior and the impact on crystal packing . Additionally, the effects of irradiation on N-Acetylglycine have been examined using electron spin resonance spectroscopy, identifying radical products and proposing reaction schemes .
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Synthesis of Glycosyl Compounds
- Application Summary : Glycosyl compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- Methods of Application : Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds were reviewed .
- Results or Outcomes : The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
2. Systematic Synthesis of Bisected N-glycans
- Application Summary : Bisected N-glycans represent a unique class of protein N-glycans that play critical roles in many biological processes .
- Methods of Application : A bisected N-glycan hexasaccharide was chemically assembled with two orthogonal protecting groups attached at the C2 of the branching mannose residues, followed by sequential installation of GlcNAc and LacNAc building blocks to afford two asymmetric bisecting “cores” .
- Results or Outcomes : Subsequent enzymatic modular extension of the “cores” yielded a comprehensive library of biantennary N-glycans containing the bisecting GlcNAc and presenting 6 common glycan determinants in a combinatorial fashion .
3. Neurodegenerative Diseases
- Application Summary : N-acetylcysteine (NAC), an acetylated cysteine compound similar to N-Acetylglycine, has been studied for its potential applications in neurodegenerative diseases . It is a glutathione precursor and shows antioxidant and anti-inflammatory activities .
- Methods of Application : NAC is administered orally, by inhalation, or intravenously . It is used in therapies to counteract neurodegenerative and psychiatric diseases .
- Results or Outcomes : NAC has been evaluated for its neuroprotective potential in the prevention of cognitive aging dementia . It is considered a medication that displays pro-neurogenic and neuroprotective properties .
4. Anti-Inflammatory Activities
- Application Summary : N-acetylglucosamine in nanoform (GlcNAc NP) has been evaluated for its effects in an in vitro model of osteoarthritis (OA) .
- Methods of Application : The study involved treating human primary chondrocytes with Tumor Necrosis Factor (TNF)-α to simulate a low-grade inflammation and then treating them with both GlcNAc and GlcNAc NP .
- Results or Outcomes : GlcNAc NP was able to decrease the pro-inflammatory mediators, IL-6 and IL-8, and downregulated the production of metalloprotease enzymes . It also stimulated an increase in collagen type II synthesis .
5. Parkinson’s and Alzheimer’s Disorders
- Application Summary : N-acetylcysteine (NAC), an acetylated cysteine compound similar to N-Acetylglycine, has been evaluated for its effects in Parkinson’s and Alzheimer’s disorders . It is a glutathione precursor and shows antioxidant and anti-inflammatory activities .
- Methods of Application : NAC may be administered orally, by inhalation, or intravenously . It is used in therapies to counteract neurodegenerative and psychiatric diseases .
- Results or Outcomes : NAC has been evaluated for its neuroprotective potential in the prevention of cognitive aging dementia . It is considered a medication that displays pro-neurogenic and neuroprotective properties .
6. Dietary Supplements
- Application Summary : N-acetylcysteine (NAC), a plant antioxidant naturally found in onion, is a precursor to glutathione . It has been used as a drug since the 1960s and is listed on the World Health Organization (WHO) Model List of Essential Medicines as an antidote in poisonings .
- Methods of Application : NAC is used in food supplements and cosmetics . It is also used in therapies to counteract neurodegenerative and psychiatric diseases .
- Results or Outcomes : More clinical trials are underway that will improve our understanding of NAC applicability .
Safety And Hazards
N-Acetylglycylglycine is used as a laboratory chemical . It is advised against food, drug, pesticide or biocidal product use . It is recommended to use personal protective equipment as required . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .
Zukünftige Richtungen
Carbohydrates are important components of foods and essential biomolecules performing various biological functions in living systems . This review summarizes several potential development directions of carbohydrate-containing therapeutics, with the hope of promoting the application of carbohydrates in drug development .
Eigenschaften
IUPAC Name |
2-[(2-acetamidoacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCASHLUDUSAKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205398 | |
| Record name | N-Acetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylglycylglycine | |
CAS RN |
5687-48-9 | |
| Record name | N-Acetylglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5687-48-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-acetamidoacetamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLGLYCYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U1CR2E6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



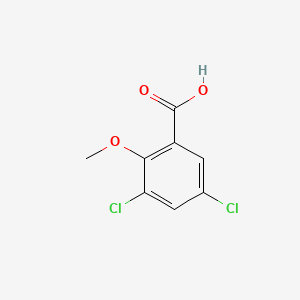
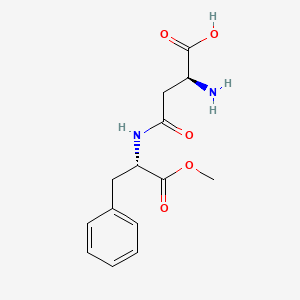

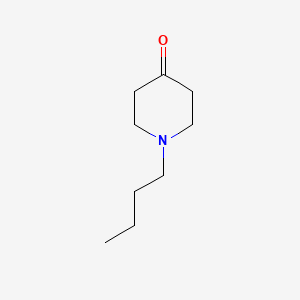
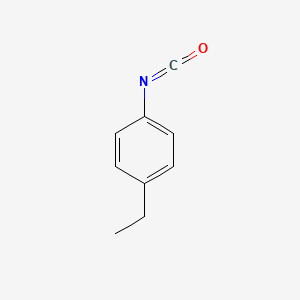
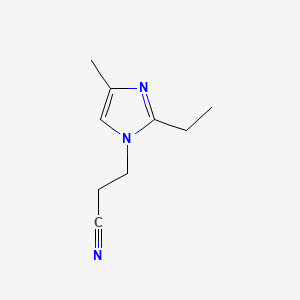
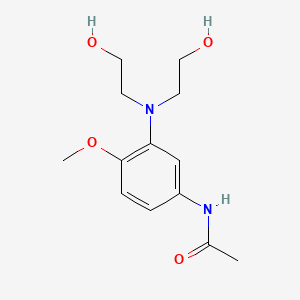
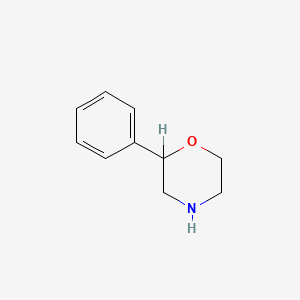
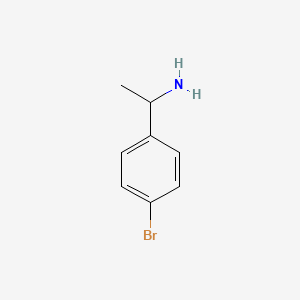
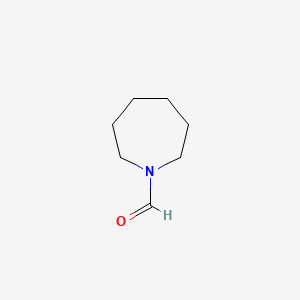
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)

